
Nivimedone sodium
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Description
Nivimedone sodium (BRL 10833) is an orally active anti-allergic agent structurally classified as a 2-nitroindane-1,3-dione derivative . Its mechanism of action mirrors disodium cromoglycate (DSCG), a mast cell stabilizer, but with significantly higher potency: 42-fold greater in human lung systems and 10-fold in rat passive cutaneous anaphylaxis (PCA) models . Clinically, this compound (200 mg thrice daily) demonstrated efficacy in mild asthmatic patients by improving peak expiratory flow rate (PEFR), reducing bronchodilator use, and alleviating symptoms like wheezing, chest tightness, and cough .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Nivimedone Sodium in academic settings?
- Methodological Answer : Synthesis typically follows protocols optimized for sodium-containing heterocyclic compounds. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document reaction conditions (e.g., temperature, solvent systems) and cross-reference with established literature for analogous compounds . Novel compounds require elemental analysis and crystallographic data (if applicable) to confirm identity .
Q. How can researchers establish the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability studies (e.g., ICH guidelines) with controlled temperature/humidity chambers. Monitor degradation via HPLC-UV or LC-MS, tracking peak purity and impurity profiles. For hygroscopic sodium salts, Karl Fischer titration is critical to quantify water content. Include control samples and validate methods using ICH Q2(R1) parameters (e.g., linearity, LOD/LOQ) .
Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize cell-based assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Use immortalized cell lines (e.g., HEK293 for receptor studies) or primary cells for physiological relevance. Validate assays with positive/negative controls and dose-response curves. Ensure reproducibility by adhering to MIAME guidelines for experimental metadata .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic (PK) properties be resolved across studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., dosing regimens, analytical techniques). Perform meta-analyses using PRISMA guidelines, stratifying data by study design (e.g., animal vs. human trials). Validate findings via in silico PK modeling (e.g., PBPK) to reconcile discrepancies in absorption/metabolism .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ a mixed-methods approach:
- Quantitative: CRISPR-Cas9 gene editing to knockout putative targets, followed by phenotypic rescue experiments.
- Qualitative: Transcriptomic/proteomic profiling to identify downstream pathways.
Triangulate data using pathway enrichment tools (e.g., Gene Ontology) and validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How should researchers address variability in this compound’s efficacy across demographic subgroups in preclinical studies?
- Methodological Answer : Integrate demographic covariates (e.g., age, genetic background) into study designs using factorial ANOVA or mixed-effects models. Use stratified randomization in animal cohorts and validate findings in human-derived organoids or induced pluripotent stem cells (iPSCs) to assess translatability .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply Hill slope models or Bayesian hierarchical models to capture sigmoidal or biphasic responses. Use Akaike Information Criterion (AIC) to compare model fits. For outlier detection, leverage robust regression techniques (e.g., Huber loss) to minimize bias from extreme values .
Q. Methodological Challenges and Solutions
Q. How can researchers optimize solvent systems for this compound in solubility studies without compromising bioactivity?
- Answer : Screen co-solvents (e.g., PEG, cyclodextrins) using phase diagrams and Hansen solubility parameters. Validate bioactivity via parallel cytotoxicity assays (e.g., MTT) to rule out excipient interference. Document solvent ratios and temperature dependencies for reproducibility .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?
- Answer : Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via Design of Experiments (DoE). Use PAT (Process Analytical Technology) tools for real-time monitoring (e.g., in-line FTIR). Establish acceptance criteria for intermediate products .
Q. How to design a longitudinal study assessing chronic exposure effects of this compound while controlling for confounding factors?
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Disodium Cromoglycate (DSCG)
- Mechanism : Mast cell stabilizer inhibiting histamine release.
- Efficacy : DSCG is administered via inhalation and primarily prevents asthma attacks rather than treating acute symptoms.
- Comparison: Nivimedone sodium is orally bioavailable, offering patient compliance advantages over inhaled DSCG. In human lung models, nivimedone is 42× more potent than DSCG . Both agents lack systemic effects on IgE or eosinophils .
Nedocromil Sodium
- Mechanism : Mast cell stabilizer with GPR35 agonist activity.
- Efficacy : Used prophylactically in asthma and allergic rhinitis.
- Comparison :
Lodoxamide
- Mechanism : Mast cell stabilizer and high-potency GPR35 agonist.
- Efficacy : Primarily used topically for allergic conjunctivitis.
- Comparison :
Seratrodast
- Mechanism : Thromboxane A2 receptor antagonist.
- Efficacy : Oral agent for asthma management.
- Comparison: Seratrodast targets inflammatory mediators downstream of mast cell activation, unlike nivimedone’s upstream stabilization .
Key Research Findings and Data
Table 1: Comparative Analysis of Anti-Asthmatic Compounds
Table 2: Clinical Trial Outcomes for this compound
Parameter | Group I (Placebo → Nivimedone) | Group II (Nivimedone → Placebo) |
---|---|---|
PEFR Improvement | Significant (morning/evening) | No significant change |
Bronchodilator Use | ↓ 30% | ↔ |
Symptom Scores | Wheezing, cough, chest tightness ↓ | ↔ |
Critical Discussion
- Advantages of this compound: Oral administration improves compliance compared to inhaled agents like DSCG or nedocromil.
- Animal toxicity (e.g., medium/high-dose abnormalities) halted further trials until additional safety data are available .
- Differentiation from Peers :
- Unlike leukotriene inhibitors (e.g., zafirlukast) or IgE-targeting biologics, nivimedone stabilizes mast cells without modulating adaptive immunity markers .
Properties
Molecular Formula |
C11H8NNaO4 |
---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium |
InChI |
InChI=1S/C11H8NO4.Na/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16;/h3-4H,1-2H3;/q-1;+1 |
InChI Key |
KGLVEXSGYXXSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=[N+]([O-])[O-])C2=O.[Na+] |
Synonyms |
5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt BRL 10833 nivimedone nivimedone sodium nivimedone, sodium salt, monohydrate |
Origin of Product |
United States |
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